molecular formula C17H16F3N5O4S B2429987 N-(4-(trifluoromethoxy)phenyl)-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide CAS No. 897453-55-3

N-(4-(trifluoromethoxy)phenyl)-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide

Cat. No. B2429987
CAS RN: 897453-55-3
M. Wt: 443.4
InChI Key: GHZQKTWAWJFBAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(trifluoromethoxy)phenyl)-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H16F3N5O4S and its molecular weight is 443.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

  • Synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide: This study presents the synthesis method of a compound with a similar chemical backbone, focusing on optimizing reaction conditions to achieve high yields, which can be relevant for synthesizing the compound of interest (Tao Jian-wei, 2009).

Potential Applications in Medicinal Chemistry

  • Antagonist Ligand for A(2B) Adenosine Receptors: A study on MRS 1754, a selective antagonist ligand for A(2B) adenosine receptors, showcases the therapeutic potential of structurally complex acetamides in developing drugs for respiratory conditions such as asthma (X. Ji et al., 2001).

Innovative Synthesis and Structural Analysis

  • Synthesis and Structural Analysis of N-(2,6-dichloro-4- thrifloromethylphenyl) Acetamide: This research demonstrates the synthesis and detailed structural analysis through NMR, IR, and X-ray diffraction, highlighting methodologies that could be applicable for the detailed characterization of the target compound (Z. Ping, 2007).

Herbicidal Activities

  • Herbicidal Activity of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides: Research into the herbicidal activities of similar compounds against dicotyledonous weeds, providing a potential application area for the target compound in agriculture (Daoxin Wu et al., 2011).

properties

IUPAC Name

N-[4-(trifluoromethoxy)phenyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N5O4S/c1-23-13-12(14(27)25(3)16(28)24(13)2)22-15(23)30-8-11(26)21-9-4-6-10(7-5-9)29-17(18,19)20/h4-7H,8H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZQKTWAWJFBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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